4-Dimethylaminopyridine

Catalog No.
S569932
CAS No.
1122-58-3
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylaminopyridine

CAS Number

1122-58-3

Product Name

4-Dimethylaminopyridine

IUPAC Name

N,N-dimethylpyridin-4-amine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3

InChI Key

VHYFNPMBLIVWCW-UHFFFAOYSA-N

SMILES

Array

solubility

0.62 M

Synonyms

N,N-Dimethyl-4-pyridinamine; 4-(Dimethylamino)pyridine; 4-DMAP; DMAP; p-Dimethylaminopyridine; γ-(Dimethylamino)pyridine; USP Valacyclovir Related Compound G;

Canonical SMILES

CN(C)C1=CC=NC=C1

The exact mass of the compound 4-Dimethylaminopyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.62 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Dimethylaminopyridine (DMAP, CAS 1122-58-3) is a highly efficient, hypernucleophilic catalyst universally employed to drive acylation, esterification, and amidation reactions. Recognized for its ability to form a highly reactive N-acylpyridinium intermediate, DMAP dramatically lowers the activation energy for acyl transfer compared to standard amine bases. From a procurement perspective, DMAP is the definitive choice for scaling the synthesis of active pharmaceutical ingredients (APIs), fine chemicals, and complex polymers. It offers an optimal balance of cost-efficiency, extremely low catalyst loading requirements (typically 0.05–5 mol%), and broad solvent compatibility, making it vastly superior to generic pyridine for industrial scale-up .

Attempting to substitute DMAP with generic bases like pyridine or triethylamine (TEA) in challenging acylations leads to severe process bottlenecks, including stalled reactions, degraded yields, and the need for harsh thermal conditions. While pyridine acts as both a solvent and a weak nucleophile, it lacks the electron-donating dimethylamino group at the 4-position that stabilizes the critical acylpyridinium intermediate. Consequently, substituting DMAP with pyridine for sterically hindered secondary or tertiary alcohols often results in near-zero conversion, forcing manufacturers to use massive stoichiometric excesses of reagents, extended heating cycles, and complex downstream purifications that ultimately inflate production costs and reduce batch reproducibility .

10,000-Fold Rate Acceleration in Acylation Workflows

Kinetic studies comparing tertiary organic bases demonstrate that DMAP provides an extraordinary rate enhancement in acyl transfer reactions. In the benchmark benzoylation of m-chloroaniline in an aprotic solvent, the reaction rate constant for DMAP was measured at 10,600, compared to just 1.80 for standard pyridine and 0.72 for triethylamine. This translates to a >5,800-fold acceleration over pyridine, allowing reactions that would take days under generic base catalysis to reach completion in minutes at room temperature .

Evidence DimensionRelative reaction rate constant (benzoylation of m-chloroaniline)
Target Compound Data10,600 (DMAP)
Comparator Or Baseline1.80 (Pyridine) / 0.72 (Triethylamine)
Quantified Difference~5,800x faster than pyridine; ~14,700x faster than TEA
ConditionsBenzoylation of m-chloroaniline with benzoyl chloride in aprotic solvent

Enables massive throughput increases and energy savings in industrial manufacturing by converting multi-day heated reactions into rapid, room-temperature processes.

Superior Yield and Time Efficiency in Amidation

DMAP drastically outperforms pyridine in the reaction of carboxylic acids with isocyanates to form amides. When reacting phenylacetic acid with phenyl isocyanate at 24 °C, DMAP catalysis achieves a 66% yield in under 5 minutes. In contrast, using an equivalent amount of pyridine yields only 53% after 2 hours of reaction time. Triethylamine under identical conditions produces almost no desired product, yielding primarily diphenylurea side products .

Evidence DimensionReaction time and product yield
Target Compound Data66% yield in < 5 minutes
Comparator Or BaselinePyridine: 53% yield in 2 hours
Quantified Difference13% higher absolute yield achieved in 1/24th the time
ConditionsPhenylacetic acid + phenyl isocyanate in 1,2-dichloroethane at 24 °C

Minimizes reactor residence time and suppresses side-product formation, directly improving the cost-efficiency of amide-based API synthesis.

Enabling Esterification of Sterically Hindered Alcohols

For sterically hindered substrates, such as tertiary alcohols or hindered phenols, standard pyridine is virtually ineffective as an acylation catalyst. DMAP, however, successfully drives these acylations to completion using exceptionally low catalytic loadings (0.05–2.0 mol%). While analogs like 4-pyrrolidinopyridine (PPY) offer slightly higher theoretical activity, DMAP remains the procurement standard due to its vastly superior commercial availability, lower cost at scale, and highly comparable yield profiles in solvent-free industrial dehydrative condensations [1].

Evidence DimensionCatalyst loading and conversion for hindered alcohols
Target Compound DataHigh conversion at 0.05–2.0 mol% loading
Comparator Or BaselinePyridine: Fails to catalyze / requires stoichiometric excess
Quantified DifferenceComplete conversion at <2 mol% vs. reaction failure
ConditionsAcylation with carboxylic anhydrides under auxiliary base- and solvent-free conditions

Unlocks synthetic routes for complex, sterically hindered molecules that are otherwise impossible to manufacture using standard amine bases, while minimizing catalyst waste.

High-Throughput Introduction of Protecting Groups in API Synthesis

Because of its >5,800-fold rate acceleration over pyridine, DMAP is the catalyst of choice for the rapid introduction of Boc, acetyl, and trityl protecting groups onto complex, multi-functional pharmaceutical intermediates. It ensures high conversion at room temperature, preventing the thermal degradation of sensitive APIs .

Functionalization of Sterically Hindered Polymers

DMAP's ability to overcome steric hindrance makes it essential for the post-polymerization modification of macromolecules, such as the esterification of cellulose or the functionalization of PEG derivatives. Its low required loading (0.05–2 mol%) prevents catalyst entrapment and simplifies downstream polymer purification [1].

Acceleration of Difficult Couplings in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, where resin swelling and steric bulk can stall chain elongation, DMAP is utilized to catalyze the coupling of sterically hindered amino acids. Its hypernucleophilicity ensures that unreacted amines are efficiently acylated or capped, drastically improving the purity of the final peptide sequence[2].

Physical Description

Pellets or Large Crystals
Colorless solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

122.084398327 Da

Monoisotopic Mass

122.084398327 Da

Heavy Atom Count

9

LogP

1.34 (LogP)

Melting Point

112.0 °C

UNII

PFP1R6P0S8

GHS Hazard Statements

Aggregated GHS information provided by 615 companies from 39 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 615 companies. For more detailed information, please visit ECHA C&L website;
Of the 38 notification(s) provided by 609 of 615 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (72.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (28.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (65.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (39.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (46.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (32.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (31.03%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H411 (44.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.0 [mmHg]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1122-58-3

Wikipedia

4-dimethylaminopyridine

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
4-Pyridinamine, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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